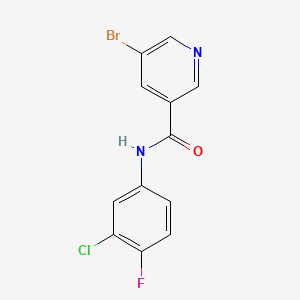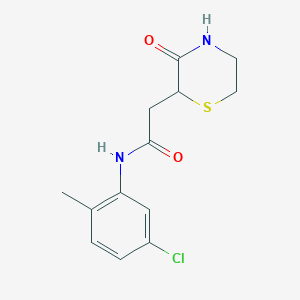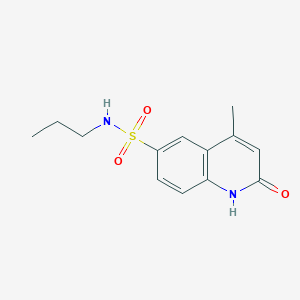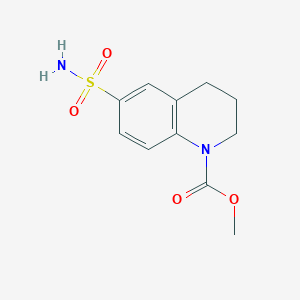![molecular formula C18H16N6O2S B4426088 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4426088.png)
4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone
Descripción general
Descripción
The compound 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone, also known as BTAQ, is a heterocyclic compound with a tetrazole ring and a quinoxalinone ring. It has been synthesized and studied for its potential pharmaceutical applications.
Aplicaciones Científicas De Investigación
4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone has been studied for its potential pharmaceutical applications, specifically as an antihypertensive agent. It has been shown to inhibit angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. This compound has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone inhibits ACE by binding to the active site of the enzyme. This prevents the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor. By inhibiting ACE, this compound promotes vasodilation and reduces blood pressure. The anticancer properties of this compound are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to lower blood pressure in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has not been extensively studied for its biochemical and physiological effects, but its mechanism of action suggests that it may have potential as a therapeutic agent for hypertension and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. This compound also has potential as a therapeutic agent for hypertension and cancer, which makes it an interesting compound to study. However, this compound has some limitations for lab experiments. It has not been extensively studied for its biochemical and physiological effects, which limits our understanding of its potential therapeutic applications. Additionally, this compound has a low overall yield, which makes it difficult to produce large quantities for further study.
Direcciones Futuras
There are several future directions for 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone research. One area of interest is the development of this compound as a therapeutic agent for hypertension and cancer. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Another area of interest is the investigation of this compound's biochemical and physiological effects. This may help to identify additional therapeutic applications for this compound. Finally, the synthesis method for this compound could be optimized to increase its overall yield and make it more accessible for further study.
Propiedades
IUPAC Name |
4-[2-(1-benzyltetrazol-5-yl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c25-16-11-23(15-9-5-4-8-14(15)19-16)17(26)12-27-18-20-21-22-24(18)10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDBNRUDOGMKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NN=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4426022.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4426034.png)


![6-(4-methoxyphenyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4426045.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexyl-N-methylurea](/img/structure/B4426065.png)

![6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426075.png)

![2-(4-chloro-2-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4426078.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4426086.png)